molecular formula C12H12ClNO2 B8788172 2-Chloro-N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide CAS No. 88058-27-9

2-Chloro-N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

Cat. No.: B8788172
CAS No.: 88058-27-9
M. Wt: 237.68 g/mol
InChI Key: DGARRAHYUHYWKH-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is a useful research compound. Its molecular formula is C12H12ClNO2 and its molecular weight is 237.68 g/mol. The purity is usually 95%.
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Properties

CAS No.

88058-27-9

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

2-chloro-N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide

InChI

InChI=1S/C12H12ClNO2/c13-7-11(15)14-10-6-5-8-3-1-2-4-9(8)12(10)16/h1-4,10H,5-7H2,(H,14,15)

InChI Key

DGARRAHYUHYWKH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1NC(=O)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of sodium bicarbonate (4.0 g) in water (50 ml) layered with ethyl acetate (200 ml) was added solid 2-amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride (4.0 g, 2 mmol). After the solid had dissolved chloroacetylchloride (1.6 ml, 2 mmol) was added dropwise over 10 minutes. After stirring for 1 hr, the ethyl acetate layer was separated, washed with brine and dried over Na2SO4. Evaporation afforded 2.7 g (57%) of a dark solid; m.p. 118°-122° C. The product was purified by chromatography on silica using ethyl acetate: hexane (1:1 v/v) to elute, m.p. 121°-123° C.
Quantity
4 g
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200 mL
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4 g
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1.6 mL
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reactant
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50 mL
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Yield
57%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Chloroacetyl chloride (14 g, 124 mmol) was added to a solution of 2-amino-3,4-dihydro-2H-naphthalen-1-one hydrochloride (16 g, 81 mmol) and triethylamine (41 g, 405 mmol) in tetrahydrofuran (600 ml) and the mixture was stirred for one hour. The solution was partitioned between water and ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent; 5-10% methanol in chloroform) to afford 2-chloro-N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-acetamide (7.58 g, 31.9 mmol, 39%) as white crystals.
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14 g
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16 g
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41 g
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600 mL
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